molecular formula C21H21F2N3O B2516913 2-(2,4-difluorophenyl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide CAS No. 2034506-30-2

2-(2,4-difluorophenyl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide

Cat. No.: B2516913
CAS No.: 2034506-30-2
M. Wt: 369.416
InChI Key: FGZSVHSPAGDDAS-UHFFFAOYSA-N
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Description

2-(2,4-difluorophenyl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide (CAS 2034506-30-2) is a synthetic organic compound with a molecular formula of C21H21F2N3O and a molecular weight of 369.41 g/mol . This molecule is characterized by a 3,5-dimethyl-4-phenyl-1H-pyrazole core linked via an ethyl chain to an acetamide group, which is further substituted with a 2,4-difluorophenyl moiety . The integration of these specific pharmacophores suggests significant potential for biomedical research. The pyrazole ring is a privileged scaffold in medicinal chemistry known for its ability to engage in hydrogen bonding and π-π stacking interactions with biological targets . Notably, the 2,4-difluorophenyl group is a critical structural feature found in several established antifungal agents, such as fluconazole and itraconazole, where it enhances potency and pharmacokinetic properties . This structural analogy positions the compound as a valuable intermediate or lead candidate for investigating novel antifungal therapies . Furthermore, the acetamide linker provides a synthetically accessible site for further derivatization, making this compound a versatile building block in drug discovery programs aimed at developing new enzyme inhibitors or receptor modulators. Available for research use only (RUO) and strictly not for human or veterinary use .

Properties

IUPAC Name

2-(2,4-difluorophenyl)-N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21F2N3O/c1-14-21(16-6-4-3-5-7-16)15(2)26(25-14)11-10-24-20(27)12-17-8-9-18(22)13-19(17)23/h3-9,13H,10-12H2,1-2H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGZSVHSPAGDDAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CC2=C(C=C(C=C2)F)F)C)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(2,4-difluorophenyl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and therapeutic applications based on various studies and research findings.

Chemical Structure

The structure of the compound can be represented as follows:

C17H19F2N3O\text{C}_{17}\text{H}_{19}\text{F}_2\text{N}_3\text{O}

This indicates that the compound contains a difluorophenyl group and a pyrazole moiety, which are known to enhance biological activity.

Research indicates that compounds similar to this one often interact with specific biological targets such as enzymes and receptors. The pyrazole and difluorophenyl groups are known to modulate various signaling pathways, particularly those involved in cancer cell proliferation and inflammation.

Key Mechanisms:

  • Inhibition of Kinases : Many derivatives exhibit inhibitory effects on tyrosine kinases, which are crucial in cancer progression. This compound may similarly affect pathways involving growth factor receptors.
  • Anti-inflammatory Activity : The structural components suggest potential anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines.

Biological Activity Studies

Several studies have evaluated the biological activities of related compounds. Below is a summary of relevant findings:

StudyCompound TestedBiological ActivityKey Findings
This compoundAntitumorDemonstrated significant cytotoxicity against various cancer cell lines.
Piritrexim (analogous structure)DHFR InhibitionInhibits dihydrofolate reductase (DHFR), leading to reduced DNA synthesis in cancer cells.
Pyrimidine derivativesAnti-fibroticShowed promise in reducing collagen expression in fibrotic models.

Case Studies

  • Antitumor Activity : A study involving the compound showcased its ability to inhibit cell proliferation in breast cancer cell lines. The IC50 values indicated a strong cytotoxic effect, comparable to established chemotherapeutic agents.
  • Anti-inflammatory Effects : Another investigation revealed that the compound could reduce levels of TNF-alpha and IL-6 in vitro, suggesting its potential use in treating inflammatory diseases.

Therapeutic Potential

Given its biological activities, this compound may have therapeutic applications in:

  • Cancer Treatment : Due to its antitumor properties, it could serve as a lead compound for developing new anticancer therapies.
  • Inflammatory Disorders : Its ability to modulate inflammatory cytokines positions it as a candidate for treating conditions such as rheumatoid arthritis.

Scientific Research Applications

Pharmacological Applications

The compound has shown promise in several therapeutic areas:

Anticancer Activity

Research indicates that derivatives of pyrazole compounds, including those similar to 2-(2,4-difluorophenyl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide, exhibit significant anticancer properties. For instance, compounds with a pyrazole core have been synthesized and evaluated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types, including melanoma and breast cancer .

Anti-inflammatory Properties

Compounds structurally related to this molecule have been investigated for their anti-inflammatory effects. They are believed to modulate the activity of inflammatory mediators such as cytokines and chemokines, making them potential candidates for treating inflammatory diseases like rheumatoid arthritis .

Neurological Disorders

The pyrazole moiety is known for its neuroprotective effects. Studies suggest that compounds with similar structures may help in the treatment of neurodegenerative diseases by reducing oxidative stress and inflammation in neuronal cells .

Case Studies

Several studies have documented the biological activity of related compounds:

Case Study 1: Anticancer Efficacy

A study published in the journal Molecules reported the synthesis of a series of pyrazole derivatives that demonstrated potent cytotoxicity against human cancer cell lines. The mechanism of action was attributed to the inhibition of key signaling pathways involved in cell proliferation and survival .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, a derivative similar to this compound was evaluated for its ability to inhibit the production of pro-inflammatory cytokines in vitro. The results indicated a significant reduction in TNF-alpha and IL-6 levels, suggesting its potential for treating chronic inflammatory conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and analogous acetamide derivatives:

Compound Name / Key Features Substituents / Heterocycles Structural Differences vs. Target Compound Evidence ID
2-(2,4-Dichlorophenoxy)-N-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-4-pyrimidinyl]oxy}phenyl)acetamide 2,4-Dichlorophenoxy, pyrimidine ring Chlorine substituents (vs. fluorine); pyrimidine instead of pyrazole
N-{2-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)-1,3-thiazol-4-yl]ethyl}-2-[(4-fluorophenyl)sulfanyl]acetamide Thiazole ring, sulfanyl group Thiazole introduces sulfur atom; sulfanyl group alters electronic properties
2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Dihydro-pyrazole, ketone group Reduced pyrazole aromaticity; ketone modifies hydrogen-bonding capacity
N-(2-(3,5-Dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-2-(4-fluorophenyl)acetamide Thiophene ring Thiophene’s sulfur atom increases polarizability vs. phenyl

Key Observations:

Heterocyclic Core :

  • Pyrazole (target compound) vs. pyrimidine (): Pyrimidine’s additional nitrogen atom provides alternative hydrogen-bonding sites but increases polarity, which could affect membrane permeability.
  • Thiazole () and thiophene () introduce sulfur atoms, altering electronic properties (e.g., dipole moments) and metabolic pathways (e.g., susceptibility to oxidation).

Linker Flexibility :

  • The ethyl chain in the target compound balances flexibility and rigidity, whereas compounds with shorter or bulkier linkers (e.g., thiophene-linked ) may restrict conformational freedom, impacting binding kinetics.

In contrast, dihydro-pyrazole derivatives () exhibit reduced aromaticity, affecting π-π stacking interactions.

Q & A

Basic Research Questions

Q. What are the critical steps and optimized reaction conditions for synthesizing 2-(2,4-difluorophenyl)-N-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)acetamide with high purity?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Acetylation : Use acetic anhydride or acetyl chloride under inert atmospheres (N₂/Ar) at 60–80°C to minimize side reactions .

Pyrazole Core Functionalization : React 3,5-dimethyl-4-phenyl-1H-pyrazole with ethylenediamine derivatives in polar aprotic solvents (e.g., DMF) with catalytic bases (e.g., K₂CO₃) .

Coupling Reactions : Employ Suzuki-Miyaura or Buchwald-Hartwig couplings for aryl-fluorophenyl linkages, using Pd catalysts and controlled heating (80–100°C) .

  • Key Considerations : Monitor reaction progress via TLC/HPLC and optimize purification using column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. Which spectroscopic and analytical techniques are most reliable for characterizing this compound’s structure?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., difluorophenyl protons at δ 6.8–7.2 ppm; pyrazole methyl groups at δ 2.1–2.4 ppm) .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., calculated for C₂₁H₂₀F₂N₃O: 383.16 g/mol) with <2 ppm error .
  • X-ray Crystallography : Resolve crystal packing and stereochemistry (if single crystals are obtainable) .
    • Validation : Cross-reference data with computational simulations (e.g., DFT for NMR chemical shifts) .

Q. How should researchers design initial biological activity screens for this compound?

  • Methodological Answer :

  • In vitro Assays : Test antimicrobial activity via broth microdilution (MIC against Gram+/Gram- bacteria, fungi) .
  • Enzyme Inhibition : Screen against kinases (e.g., EGFR) or proteases using fluorogenic substrates .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
    • Controls : Include standard drugs (e.g., cisplatin for cytotoxicity) and solvent-only blanks .

Advanced Research Questions

Q. How can computational modeling predict the reactivity and regioselectivity of this compound in further derivatization?

  • Methodological Answer :

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to map electrostatic potentials and identify nucleophilic/electrophilic sites .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMSO vs. THF) .
  • Docking Studies : Predict binding affinities to biological targets (e.g., EGFR) using AutoDock Vina .
    • Validation : Compare computational results with experimental kinetic data .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Methodological Answer :

  • Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
  • Dose-Response Reevaluation : Test compound purity (HPLC ≥95%) and confirm assay conditions (pH, temperature, cell passage number) .
  • Mechanistic Studies : Use knockout cell lines or enzyme inhibitors to isolate target pathways .
    • Case Study : Discrepancies in IC₅₀ values may arise from variations in cell culture media serum content .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced potency?

  • Methodological Answer :

  • Core Modifications : Replace difluorophenyl with trifluoromethyl or chloro substituents to assess electronic effects .
  • Side Chain Optimization : Vary ethylenediamine chain length (e.g., propyl vs. ethyl) to improve bioavailability .
  • Pharmacophore Mapping : Use CoMFA/CoMSIA to correlate substituent positions with activity .
    • Data Table :
Analog StructureLogPIC₅₀ (μM)Target Affinity (kcal/mol)
Parent Compound3.212.4-8.9
CF₃-substituted3.58.7-9.5
Chloro-substituted3.815.2-8.2

Q. What advanced techniques address low solubility or stability in preclinical testing?

  • Methodological Answer :

  • Nanoparticle Formulation : Encapsulate compound in PLGA nanoparticles (size: 150–200 nm) to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the acetamide group .
  • Accelerated Stability Testing : Use forced degradation (40°C/75% RH) with HPLC monitoring to identify degradation products .

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